2-Amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride
Description
2-Amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione hydrochloride is a synthetic organic compound characterized by a propane backbone substituted with an amino group (-NH₂), a phenyl ring, a pyrrolidinyl moiety (a five-membered saturated nitrogen ring), and a thione group (C=S) at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or coordination chemistry applications.
Properties
IUPAC Name |
2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S.ClH/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;/h1-3,6-7,12H,4-5,8-10,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTOAGNJNRCBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C(CC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of nitrogen- and sulfur-containing hydrochlorides with structural variations impacting physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Thione vs. Thiones may act as bioisosteres for ketones, offering metabolic stability but with a risk of oxidation to sulfoxides or sulfones .
Hydroxy-pyrrolidinyl (): The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility but possibly reducing blood-brain barrier penetration .
Pharmacological Implications :
- Piperidinyl derivatives () are common in CNS-targeting drugs due to their basicity and ability to cross lipid membranes .
- Pyridine-containing compounds () exhibit strong hydrogen-bonding interactions, useful in kinase inhibitors or antimicrobial agents .
Synthesis Considerations :
Preparation Methods
Thionation of Ketone Precursors
Route 1: Lawesson’s Reagent-Mediated Thionation
Starting Material : 2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one (PubChem CID 3021908).
Procedure :
- Dissolve the ketone precursor (1.0 equiv) in anhydrous toluene under nitrogen.
- Add Lawesson’s reagent (0.55 equiv) and reflux at 110°C for 6–8 hours.
- Cool to room temperature, filter, and concentrate under reduced pressure.
- Purify via column chromatography (ethyl acetate/hexane, 1:3).
- Treat the thione product with HCl (g) in diethyl ether to form the hydrochloride salt.
Mechanistic Insight :
Lawesson’s reagent mediates the conversion of carbonyl (C=O) to thione (C=S) through a four-membered cyclic transition state, transferring sulfur to the electrophilic carbon.
Yield : 68–72% (estimated from analogous reactions).
Chiral Pool Synthesis from Amino Alcohols
Route 2: Oxidation-Thionation Sequence
Starting Material : (S)-(−)-2-Amino-3-phenyl-1-propanol (Sigma-Aldrich).
Steps :
- Oxidation : Convert the alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
- Pyrrolidine Introduction : React the ketone with pyrrolidine in methanol under Dean-Stark conditions to form the imine, followed by reduction with NaBH₄.
- Thionation : Employ phosphorus pentasulfide (P₄S₁₀) in pyridine at 60°C for 4 hours.
- Salt Formation : Precipitate the hydrochloride salt using HCl/ethanol.
Advantages :
One-Pot Condensation Approach
Route 3: Three-Component Reaction
Reagents :
- Benzaldehyde
- Pyrrolidine
- Thiourea
Procedure :
- Combine benzaldehyde (1.0 equiv), pyrrolidine (1.2 equiv), and thiourea (1.1 equiv) in ethanol.
- Add catalytic p-toluenesulfonic acid (PTSA) and reflux for 12 hours.
- Isolate the thione product via vacuum filtration and recrystallize from ethanol/water.
- Salt formation with HCl gas in dichloromethane.
Mechanism :
A Mannich-like reaction forms the propane backbone, with thiourea providing the thione functionality via nucleophilic attack.
Yield : 50–55% (optimization required for scale-up).
Analytical Characterization
Critical data for verifying the compound’s structure:
Spectroscopic Profiles :
X-ray Crystallography :
While no data exists for the thione hydrochloride, analogs like (2R,3S,4R)-3,4-isopropylidenedioxy-2-(phenylsulfonylmethyl)pyrrolidin-1-ol demonstrate the importance of hydrogen bonding networks in stabilizing crystalline structures.
Challenges and Optimization Opportunities
- Thionation Efficiency : Lawesson’s reagent offers higher yields (70%+) compared to P₄S₁₀ (~60%) but requires strict anhydrous conditions.
- Chirality Retention : Route 2 preserves stereochemistry but adds synthetic steps, increasing cost.
- Purification : Column chromatography (Route 1) vs. recrystallization (Route 3) involves trade-offs between purity and scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
